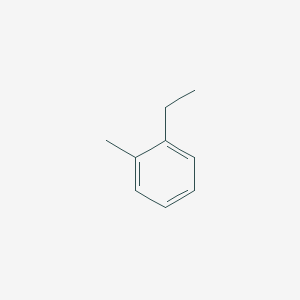

1-Ethyl-2-methylbenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12/c1-3-9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYFLWBNQFMXCPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2050403 | |

| Record name | 1-Ethyl-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2050403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid with an aromatic odor of hydrocarbons; [CAMEO] | |

| Record name | Benzene, 1-ethyl-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Ethyl-2-methylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10161 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

2.61 [mmHg] | |

| Record name | 1-Ethyl-2-methylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10161 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

611-14-3, 25550-14-5 | |

| Record name | 1-Ethyl-2-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=611-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Ethyltoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethyltoluene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405731 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-ethyl-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Ethyl-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2050403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyltoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.797 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ethyltoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.324 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-ETHYLTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DBX00873SV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Ethyl-2-methylbenzene via Friedel-Crafts Alkylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-ethyl-2-methylbenzene (o-ethyltoluene) through Friedel-Crafts alkylation. It covers the core principles of the reaction, factors influencing isomer selectivity, detailed experimental protocols, and methods for purification.

Introduction to Friedel-Crafts Alkylation

The Friedel-Crafts alkylation is a fundamental organic reaction that introduces an alkyl group onto an aromatic ring.[1] This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[1] The reaction proceeds through the formation of a carbocation or a related electrophilic species from an alkyl halide or an alkene, which then attacks the electron-rich aromatic ring.[1]

In the synthesis of this compound, toluene (B28343) is the aromatic substrate, and an ethyl group is introduced. The methyl group on the toluene ring is an ortho-, para-director, meaning it preferentially directs incoming electrophiles to the positions ortho (carbon 2 and 6) and para (carbon 4) to itself. However, the distribution of the resulting ethyltoluene isomers (ortho, meta, and para) is highly dependent on the reaction conditions.

Reaction Mechanism and Isomer Distribution

The ethylation of toluene via Friedel-Crafts alkylation involves the generation of an ethyl cation or a polarized complex from an ethyl halide (e.g., ethyl bromide) and a Lewis acid catalyst. This electrophile then attacks the toluene ring, forming a sigma complex (arenium ion) as a resonance-stabilized intermediate. Subsequent deprotonation restores the aromaticity of the ring, yielding the ethyltoluene product.

The regioselectivity of the reaction is influenced by both kinetic and thermodynamic factors. At lower temperatures, the reaction is under kinetic control, and the product distribution is determined by the relative rates of attack at the ortho, meta, and para positions. Generally, the ortho and para positions are electronically favored due to the electron-donating nature of the methyl group. However, steric hindrance from the methyl group can disfavor attack at the ortho position.

At higher temperatures, the reaction can become reversible, leading to thermodynamic control.[2][3] Under these conditions, the most thermodynamically stable isomer will be the major product. In the case of dialkylbenzenes, the meta isomer is often the most stable due to reduced steric strain.[2][3]

Key Factors Influencing Isomer Distribution:

-

Temperature: Lower temperatures tend to favor the kinetically controlled products, with a higher proportion of the ortho and para isomers.[3][4][5] For the methylation of toluene, at 0°C, the isomer distribution is reported to be 54% ortho, 17% meta, and 29% para.[4] While this is for methylation, a similar trend is expected for ethylation.

-

Catalyst: The choice of Lewis acid catalyst can influence the isomer ratio. Different catalysts can have varying activities and may lead to different degrees of isomerization.

-

Reaction Time: Longer reaction times, especially at elevated temperatures, can allow for the isomerization of the initially formed products to the more thermodynamically stable isomers.[2]

Quantitative Data on Isomer Distribution

The following table summarizes available data on the isomer distribution of ethyltoluene under different reaction conditions.

| Catalyst | Alkylating Agent | Temperature (°C) | Ortho (%) | Meta (%) | Para (%) | Reference |

| AlCl₃ | Ethylene | 80-85 | 15 | 55 | 30 | U.S. Patent 2,778,862 |

| Steamed ZSM-5 | Ethylene | 371-482 | <1.5 | ~50-70 | ~30-50 | WO 1993/025502 A1[1] |

| H₃PO₄/MCM-41 | Ethanol | 330 | Low | Low | Major Product | TÜBİTAK Academic Journals[6] |

Experimental Protocols

The following is a representative laboratory-scale procedure for the Friedel-Crafts ethylation of toluene.

Materials and Equipment:

-

Toluene (anhydrous)

-

Ethyl bromide (or ethyl chloride)

-

Aluminum chloride (anhydrous)

-

Dry diethyl ether (or other suitable solvent)

-

Round-bottom flask

-

Reflux condenser with a drying tube

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Standard glassware for extraction and distillation

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

Procedure:

-

Reaction Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser fitted with a calcium chloride drying tube. All glassware must be thoroughly dried to prevent deactivation of the aluminum chloride catalyst.

-

Reagent Charging: In the round-bottom flask, place anhydrous aluminum chloride (e.g., 0.15 mol) and a volume of dry solvent (e.g., 50 mL of carbon disulfide or nitrobenzene). Cool the flask in an ice bath.

-

Addition of Toluene: Add a solution of toluene (e.g., 0.1 mol) in the same dry solvent to the addition funnel.

-

Addition of Ethyl Bromide: Slowly add ethyl bromide (e.g., 0.1 mol) to the stirred suspension of aluminum chloride. The addition should be dropwise to control the exothermic reaction.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., 0-5°C to favor ortho substitution) for a specified time (e.g., 1-2 hours).

-

Quenching: Carefully and slowly pour the reaction mixture over crushed ice to decompose the aluminum chloride complex. Hydrochloric acid may be added to dissolve any aluminum hydroxides formed.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter to remove the drying agent and remove the solvent using a rotary evaporator.

-

Purification: The resulting crude product is a mixture of ortho-, meta-, and para-ethyltoluene. This mixture can be separated by fractional distillation due to the slight differences in their boiling points (o-ethyltoluene: 161-162 °C, m-ethyltoluene: 158-159 °C, p-ethyltoluene: 162 °C). For higher purity, chromatographic methods such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be employed.[7]

Visualizations

Signaling Pathway: Friedel-Crafts Alkylation of Toluene

Caption: Reaction pathway for the Friedel-Crafts alkylation of toluene.

Experimental Workflow

Caption: General experimental workflow for the synthesis and purification.

Conclusion

The synthesis of this compound via Friedel-Crafts alkylation of toluene is a classic example of electrophilic aromatic substitution. The regioselectivity of this reaction is a critical aspect, with the formation of ortho, meta, and para isomers being highly dependent on reaction conditions such as temperature, catalyst, and reaction time. While thermodynamic control at higher temperatures favors the meta isomer, kinetic control at lower temperatures can increase the yield of the desired ortho product. Careful control of these parameters, followed by efficient purification methods, is essential for obtaining high-purity this compound for research and development applications.

References

- 1. WO1993025502A1 - Production of ethyltoluene - Google Patents [patents.google.com]

- 2. organic chemistry - How does toluene react at higher temperatures and why? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 3. Why Friedel Craft Methylation of Toluene is Abnormal? (The concept of kinetically and thermodynamically control product) | Science Mania [sciencemaniachem.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. adichemistry.com [adichemistry.com]

- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 7. chromatographytoday.com [chromatographytoday.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-Ethyl-2-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Ethyl-2-methylbenzene (also known as 2-ethyltoluene). The information is presented in a structured format to facilitate easy access and comparison of data. Detailed experimental protocols for key properties are also included, alongside visualizations of relevant chemical processes to aid in understanding.

Core Physicochemical Properties

The quantitative physicochemical data for this compound are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₂ | [1][2][3] |

| Molecular Weight | 120.19 g/mol | [1][2] |

| Appearance | Colorless liquid | [4] |

| Odor | Aromatic hydrocarbon odor | [1][4] |

| Density | 0.8807 g/cm³ at 20°C (68°F) | [1] |

| 0.884 g/mL | ||

| 0.887 g/mL at 25°C | [2] | |

| Boiling Point | 165.2 °C (329.4 °F) at 760 mmHg | |

| 165 °C | ||

| 164-165 °C | [2] | |

| Melting Point | -80.8 °C (-113.4 °F) | |

| -81 °C | ||

| -17 °C | [2] | |

| Flash Point | 39.4 °C (103 °F) | [2] |

| Refractive Index | 1.506 (n20/D) | [2][5] |

| Dipole Moment | 0.56 D | [5] |

Table 2: Solubility and Partitioning

| Property | Value | Reference(s) |

| Water Solubility | 74.6 mg/L at 25°C (experimental) | [2] |

| Insoluble in water | [1] | |

| Solubility in Organic Solvents | Good solubility in non-polar solvents like hexane (B92381) and toluene. | [6] |

| Octanol/Water Partition Coefficient (logP) | 3.5 | [7] |

Table 3: Thermodynamic and Vapor Properties

| Property | Value | Reference(s) |

| Vapor Pressure | 10.34 mmHg at 25°C | [1] |

| 2.61 mmHg | [1][4] | |

| 2.8 hPa at 20 °C | [2] | |

| Enthalpy of Vaporization | 43.6 kJ/mol at 368 K | [8] |

| Autoignition Temperature | 440 °C (824 °F) | [1] |

Table 4: Spectroscopic Data

| Spectrum Type | Key Peaks/Shifts (Solvent: CDCl₃) | Reference(s) |

| ¹H NMR (400 MHz) | δ (ppm): 7.05-7.14 (m, 4H, Ar-H), 2.61 (q, 2H, -CH₂-), 2.28 (s, 3H, Ar-CH₃), 1.19 (t, 3H, -CH₃) | [1] |

| ¹³C NMR (25.16 MHz) | δ (ppm): 142.27, 135.66, 130.07, 127.93, 126.09, 125.79 (Ar-C), 26.24 (-CH₂-), 19.10 (Ar-CH₃), 14.41 (-CH₃) | [1] |

| Mass Spectrum (EI) | Major m/z peaks: 105, 120, 91, 77, 106, 51, 39, 79 | [9][10] |

| Infrared (IR) Spectrum | Key absorptions can be found in the NIST Chemistry WebBook. | [11] |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below. These represent standard laboratory procedures.

2.1. Determination of Boiling Point

The boiling point is determined using a distillation or capillary method.[6][10][12][13]

-

Apparatus: Thiele tube or a digital melting point apparatus with a boiling point attachment, small test tube (fusion tube), capillary tube (sealed at one end), thermometer, and a heating source (e.g., Bunsen burner or heating block).[6][14]

-

Procedure:

-

A small amount of this compound is placed into the fusion tube.

-

The capillary tube is placed, open end down, into the liquid in the fusion tube.

-

The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.

-

The apparatus is heated gently and uniformly.[6]

-

As the temperature rises, air trapped in the capillary tube will slowly bubble out.

-

When the temperature reaches the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube.

-

The heat source is removed, and the liquid is allowed to cool.

-

The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[15]

-

2.2. Determination of Density

The density of a liquid organic compound is typically determined using a pycnometer or by direct mass and volume measurements.[16][17][18]

-

Apparatus: A pycnometer (a flask with a specific, accurately known volume), an analytical balance.

-

Procedure:

-

The mass of the clean, dry pycnometer is accurately measured.

-

The pycnometer is filled with this compound. Care is taken to avoid air bubbles.

-

The filled pycnometer is placed in a thermostat-controlled water bath to bring it to a specific temperature (e.g., 20°C or 25°C).

-

Once the liquid has reached thermal equilibrium, any excess liquid is removed, and the outside of the pycnometer is dried.

-

The mass of the filled pycnometer is measured.

-

The density is calculated by dividing the mass of the liquid (mass of filled pycnometer - mass of empty pycnometer) by the known volume of the pycnometer.

-

2.3. Determination of Water Solubility

The shake-flask method is a common technique for determining the solubility of organic compounds in water.[11][19][20][21][22]

-

Apparatus: Erlenmeyer flasks with stoppers, a constant temperature shaker bath, analytical balance, and an analytical instrument for quantification (e.g., GC-MS or HPLC).

-

Procedure:

-

An excess amount of this compound is added to a known volume of distilled water in a flask.

-

The flask is sealed and placed in a shaker bath set to a constant temperature (e.g., 25°C).

-

The mixture is agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After shaking, the mixture is allowed to stand undisturbed at the same temperature to allow for phase separation.

-

A sample of the aqueous phase is carefully removed, ensuring no undissolved organic material is included. Centrifugation may be used to aid separation.

-

The concentration of this compound in the aqueous sample is determined using a suitable analytical technique. This concentration represents the water solubility.

-

Visualizations

Diagrams illustrating key logical and experimental workflows related to this compound are provided below using the DOT language.

Caption: Relationship between structure and solubility of this compound.

References

- 1. [PDF] Experimental Determination of Flash Points of Flammable Liquid Aqueous Solutions | Semantic Scholar [semanticscholar.org]

- 2. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 3. athabascau.ca [athabascau.ca]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. Synthesis routes of this compound [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. vernier.com [vernier.com]

- 11. chem.ws [chem.ws]

- 12. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 13. byjus.com [byjus.com]

- 14. byjus.com [byjus.com]

- 15. scribd.com [scribd.com]

- 16. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 17. chm.uri.edu [chm.uri.edu]

- 18. reddit.com [reddit.com]

- 19. researchgate.net [researchgate.net]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. scribd.com [scribd.com]

- 22. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Spectroscopic Profile of 1-Ethyl-2-methylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Ethyl-2-methylbenzene (also known as 2-ethyltoluene), a key aromatic hydrocarbon. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, presented in a clear and structured format. This document also outlines the experimental protocols for acquiring such data, ensuring reproducibility and accurate analysis in a research and development setting.

Chemical and Physical Properties

This compound is a colorless, flammable liquid with a characteristic aromatic odor.[1][2] It is important to handle this compound in a well-ventilated area and avoid contact with skin and eyes.[3][4]

| Property | Value |

| Molecular Formula | C₉H₁₂ |

| Molecular Weight | 120.19 g/mol [2] |

| Boiling Point | 164-165 °C[5] |

| Melting Point | -17 °C[5] |

| Density | 0.887 g/mL at 25 °C[5] |

| Solubility | Insoluble in water; soluble in non-polar solvents like hexane (B92381) and toluene.[1] |

| CAS Number | 611-14-3 |

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.14 - 7.05 | m | Ar-H |

| 2.61 | q | -CH₂ -CH₃ |

| 2.28 | s | Ar-CH₃ |

| 1.19 | t | -CH₂-CH₃ |

¹³C NMR (25.16 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 142.27 | Ar-C |

| 135.66 | Ar-C |

| 130.07 | Ar-C H |

| 127.93 | Ar-C H |

| 126.09 | Ar-C H |

| 125.79 | Ar-C H |

| 26.24 | -C H₂-CH₃ |

| 19.10 | Ar-C H₃ |

| 14.41 | -CH₂-C H₃ |

Infrared (IR) Spectroscopy

The IR spectrum of neat this compound exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3020 - 2850 | Strong | C-H stretching (aromatic and aliphatic) |

| 1605, 1495, 1460 | Medium-Strong | C=C stretching (aromatic ring) |

| 760 - 740 | Strong | C-H bending (ortho-disubstituted benzene) |

Mass Spectrometry (MS)

The mass spectrum was obtained via Gas Chromatography-Mass Spectrometry (GC-MS) with Chemical Ionization (CI).

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| 121 | 99.99 | [M+H]⁺ |

| 120 | 11.48 | [M]⁺ |

| 119 | 17.54 | [M-H]⁺ |

| 105 | - | [M-CH₃]⁺ |

| 91 | - | [C₇H₇]⁺ (tropylium ion) |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

Sample Preparation: For ¹H NMR, approximately 5-25 mg of this compound is dissolved in about 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). For ¹³C NMR, a more concentrated solution of 50-100 mg in the same amount of solvent is prepared to achieve a good signal-to-noise ratio in a reasonable time. The solution is then filtered through a pipette with a glass wool plug into a 5 mm NMR tube to remove any particulate matter.

Instrumentation and Parameters: A 400 MHz NMR spectrometer is used for acquiring the spectra. For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to obtain a clear spectrum. For ¹³C NMR, a proton-decoupled pulse sequence is employed, and a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

Sample Preparation: For a neat liquid sample like this compound, a thin film is prepared between two salt plates (typically NaCl or KBr). A single drop of the liquid is placed on one plate, and the second plate is carefully placed on top to create a thin, uniform film.

Instrumentation and Parameters: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum. A background spectrum of the empty sample compartment is first recorded. The salt plates with the sample are then placed in the sample holder, and the sample spectrum is recorded. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or hexane. An internal standard may be added to the solution for quantitative analysis.

Instrumentation and Parameters: A GC-MS system equipped with a capillary column (e.g., HP-5MS) is used. The GC oven temperature is programmed to start at a lower temperature and gradually increase to ensure separation of the components. For example, an initial temperature of 50°C held for 1-2 minutes, followed by a ramp of 10-20°C/min up to 280°C. Helium is typically used as the carrier gas. The mass spectrometer is operated in Chemical Ionization (CI) mode with a mass scan range of approximately 50-450 m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Logical workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide on the Crystal Structure of 1-Ethyl-2-methylbenzene Derivatives

This technical guide provides a comprehensive framework for the presentation and analysis of the crystal structure of 1-ethyl-2-methylbenzene derivatives. It is intended for researchers, scientists, and drug development professionals, offering a standardized format for documenting and comparing crystallographic data. The guide outlines the necessary data presentation, detailed experimental protocols, and visualizations to facilitate a deeper understanding of the structure-property relationships of these compounds.

Data Presentation: Crystallographic Data Summary

The systematic tabulation of crystallographic data is crucial for the comparative analysis of different this compound derivatives. The following tables provide a clear and structured format for summarizing key quantitative data obtained from single-crystal X-ray diffraction studies.

Table 1: Crystal Data and Structure Refinement Parameters

This table summarizes the fundamental crystallographic parameters and the results of the structure refinement process for a series of hypothetical this compound derivatives.

| Parameter | Derivative 1 | Derivative 2 | Derivative 3 |

| Crystal Data | |||

| Empirical Formula | C₁₀H₁₃NO₂ | C₁₁H₁₅BrO | C₁₂H₁₄N₂O₃S |

| Formula Weight | 179.22 | 243.14 | 282.34 |

| Crystal System | Monoclinic | Orthorhombic | Triclinic |

| Space Group | P2₁/c | Pbca | P-1 |

| a (Å) | 8.567(2) | 10.123(4) | 7.345(1) |

| b (Å) | 12.435(3) | 15.789(6) | 9.876(2) |

| c (Å) | 9.123(2) | 11.456(5) | 10.123(2) |

| α (°) | 90 | 90 | 85.67(3) |

| β (°) | 105.67(3) | 90 | 78.91(2) |

| γ (°) | 90 | 90 | 80.34(2) |

| Volume (ų) | 935.4(4) | 1829.8(13) | 705.9(2) |

| Z | 4 | 8 | 2 |

| Calculated Density (g/cm³) | 1.272 | 1.765 | 1.328 |

| Absorption Coefficient (mm⁻¹) | 0.09 | 3.54 | 0.25 |

| F(000) | 384 | 992 | 296 |

| Structure Refinement | |||

| Goodness-of-fit on F² | 1.05 | 1.03 | 1.06 |

| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.123 | R₁ = 0.038, wR₂ = 0.098 | R₁ = 0.051, wR₂ = 0.135 |

| R indices (all data) | R₁ = 0.058, wR₂ = 0.135 | R₁ = 0.049, wR₂ = 0.105 | R₁ = 0.065, wR₂ = 0.142 |

Table 2: Selected Bond Lengths (Å) and Angles (°)

This table highlights key intramolecular distances and angles, providing insight into the molecular geometry of the derivatives.

| Measurement | Derivative 1 | Derivative 2 | Derivative 3 |

| Bond Lengths (Å) | |||

| C1-C2 | 1.395(3) | 1.391(4) | 1.401(3) |

| C1-C6 | 1.392(3) | 1.388(4) | 1.395(3) |

| C1-C7 (ethyl) | 1.512(3) | 1.515(4) | 1.509(3) |

| C2-C9 (methyl) | 1.508(3) | 1.505(4) | 1.511(3) |

| Bond Angles (°) | |||

| C6-C1-C2 | 119.8(2) | 120.1(3) | 119.5(2) |

| C2-C1-C7 | 121.5(2) | 121.2(3) | 121.8(2) |

| C1-C2-C9 | 122.3(2) | 122.0(3) | 122.5(2) |

Experimental Protocols

Detailed and reproducible experimental methodologies are fundamental to high-quality scientific research. This section outlines the key protocols for the synthesis, crystallization, and structural determination of this compound derivatives.

General Synthesis of a this compound Derivative

The synthesis of a hypothetical derivative is described below, illustrating a common synthetic route.

-

Starting Materials: this compound (1.0 eq.), Acetyl chloride (1.1 eq.), Aluminum chloride (1.2 eq.), Dichloromethane (solvent).

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with this compound and dichloromethane. The mixture is cooled to 0 °C in an ice bath.

-

Acylation: Aluminum chloride is added portion-wise to the stirred solution, followed by the dropwise addition of acetyl chloride over 30 minutes.

-

Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 4 hours. The progress is monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is poured into a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate (B1210297) gradient to yield the pure derivative.

Crystallization Protocol

The growth of high-quality single crystals is a critical step for X-ray diffraction analysis.[1]

-

Slow Evaporation: The purified derivative (50 mg) is dissolved in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol/water, acetone/hexane) in a small vial. The vial is loosely capped to allow for the slow evaporation of the solvent over several days at room temperature.

-

Vapor Diffusion: A concentrated solution of the derivative in a volatile solvent is placed in a small open vial. This vial is then placed inside a larger sealed jar containing a less volatile solvent in which the compound is less soluble. Diffusion of the anti-solvent vapor into the solution induces crystallization.

-

Microbatch Under-Oil Crystallization: This technique involves dispensing microliter volumes of the analyte solution into a multi-well plate containing an inert oil.[1] Supersaturation is achieved through the slow concentration of the sample, leading to nucleation and crystal growth.[1]

Single-Crystal X-ray Diffraction (SCXRD) Analysis

SCXRD is a powerful technique for determining the three-dimensional atomic structure of a crystalline material.[2][3]

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a cryoloop.

-

Data Collection: The crystal is placed on a diffractometer equipped with a high-intensity X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS). The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected by rotating the crystal in the X-ray beam.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

Mandatory Visualization

Visual representations of workflows and pathways are essential for conveying complex information concisely. The following diagrams are generated using the DOT language.

Experimental Workflow for Crystal Structure Determination

This diagram illustrates the sequential steps involved from the synthesis of a derivative to its final structural analysis.

Caption: A flowchart of the experimental workflow.

Hypothetical Signaling Pathway Inhibition

This diagram illustrates a hypothetical mechanism by which a this compound derivative could act as an inhibitor in a biological signaling pathway, a common application in drug development.

Caption: Inhibition of a kinase signaling pathway.

References

Quantum Chemical Blueprint: A Technical Guide to the Computational Analysis of 1-Ethyl-2-methylbenzene

For Immediate Release

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 1-Ethyl-2-methylbenzene. Intended for researchers, scientists, and professionals in the field of drug development and computational chemistry, this document outlines the theoretical underpinnings and practical methodologies for a rigorous computational analysis of this aromatic hydrocarbon.

Introduction

This compound, an alkylbenzene, serves as a fundamental structural motif in various chemical contexts. Understanding its conformational landscape, electronic characteristics, and vibrational behavior is crucial for predicting its reactivity, intermolecular interactions, and potential applications. Quantum chemical calculations offer a powerful in-silico approach to obtain high-resolution data on these properties, complementing and guiding experimental studies. This guide details the application of Density Functional Theory (DFT) for a thorough investigation of this compound.

Theoretical Framework

The foundation of this computational analysis rests on Density Functional Theory (DFT), a robust method in quantum chemistry that balances computational cost and accuracy.[1] The electronic energy of a system is determined from its electron density. A popular hybrid functional, B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a common choice for organic molecules due to its proven reliability.[2][3] This is used in conjunction with a basis set, such as 6-31G*, which provides a flexible description of the molecular orbitals.[2][4]

Key properties derived from these calculations include:

-

Optimized Molecular Geometry: The lowest energy arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface.[5]

-

Vibrational Frequencies: The frequencies of the normal modes of vibration, which are essential for predicting infrared (IR) and Raman spectra and for confirming that the optimized geometry is a true minimum (absence of imaginary frequencies).[6][7]

-

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity.[8][9] The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability.[10]

-

Molecular Electrostatic Potential (MEP): A visualization of the charge distribution around a molecule, which helps in predicting sites for electrophilic and nucleophilic attack.[11][12][13]

Experimental Protocols: A Step-by-Step Computational Workflow

The following protocol outlines the systematic procedure for performing quantum chemical calculations on this compound using a standard computational chemistry software package such as Gaussian.[14][15][16][17][18]

Step 1: Initial Structure Generation The first step involves building an initial 3D structure of this compound. This can be done using any molecular modeling software. The IUPAC name is this compound, and its chemical formula is C9H12.[19][20]

Step 2: Geometry Optimization The initial structure is then optimized to find the lowest energy conformation. This is a crucial step to ensure that all subsequent calculations are performed on a stable structure.

-

Method: Density Functional Theory (DFT)

-

Functional: B3LYP

-

Basis Set: 6-31G(d,p)

-

Convergence Criteria: Tight

Step 3: Vibrational Frequency Analysis Following a successful geometry optimization, a frequency calculation is performed at the same level of theory.

-

Purpose: To confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and to predict the IR spectrum.[7]

-

Method: DFT/B3LYP/6-31G(d,p)

Step 4: Electronic Property Calculations With the optimized geometry, various electronic properties can be calculated.

-

Frontier Molecular Orbitals (HOMO/LUMO): The energies of the HOMO and LUMO are obtained from the output of the optimization calculation.[8][9]

-

Molecular Electrostatic Potential (MEP): A separate calculation is run to generate the MEP surface, which is then mapped onto the electron density.[11][12]

The logical flow of these computational steps is illustrated in the diagram below.

Data Presentation

The quantitative results from the calculations should be organized into clear tables for easy interpretation and comparison.

Table 1: Optimized Geometric Parameters (Illustrative)

| Parameter | Bond/Angle | Value (Å or Degrees) |

| Bond Length | C-C (aromatic) | ~1.39 - 1.41 |

| C-C (ethyl) | ~1.53 | |

| C-C (methyl) | ~1.51 | |

| C-H (aromatic) | ~1.08 | |

| C-H (aliphatic) | ~1.09 | |

| Bond Angle | C-C-C (aromatic) | ~119 - 121 |

| H-C-H (methyl) | ~109.5 | |

| Dihedral Angle | C-C-C-C (ethyl-ring) | Variable (defines conformation) |

Table 2: Calculated Vibrational Frequencies (Illustrative Major Modes)

| Frequency (cm⁻¹) | Intensity (km/mol) | Assignment |

| ~3050 - 3100 | Moderate | Aromatic C-H stretch |

| ~2850 - 2960 | Strong | Aliphatic C-H stretch |

| ~1600, 1480 | Moderate | Aromatic C=C stretch |

| ~1450 | Moderate | CH₂/CH₃ bending |

| ~750 | Strong | Out-of-plane C-H bend |

Table 3: Key Electronic Properties

| Property | Value (Hartree) | Value (eV) |

| Energy of HOMO | (Calculated Value) | (Calculated Value) |

| Energy of LUMO | (Calculated Value) | (Calculated Value) |

| HOMO-LUMO Gap | (Calculated Value) | (Calculated Value) |

| Dipole Moment | (Calculated Value) | (Calculated Value) |

Visualization of Molecular Properties

Visual representations are indispensable for a qualitative understanding of the calculated properties.

The relationship between the foundational theoretical concepts and the derived molecular properties is depicted in the following diagram.

Conclusion

This technical guide has outlined a robust and systematic approach for the quantum chemical analysis of this compound. By employing Density Functional Theory, researchers can obtain detailed insights into the geometric, vibrational, and electronic characteristics of this molecule. The methodologies and data presentation formats described herein provide a framework for conducting and reporting high-quality computational studies, which are invaluable for advancing our understanding of chemical systems and for applications in areas such as drug design and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. Reddit - The heart of the internet [reddit.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 7. Q-Chem 5.0 Userâs Manual : Vibrational Analysis [manual.q-chem.com]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. irjweb.com [irjweb.com]

- 11. MEP [cup.uni-muenchen.de]

- 12. Wolfram Demonstrations Project [demonstrations.wolfram.com]

- 13. Tutorial: Electrostatic Potential Maps [people.chem.ucsb.edu]

- 14. Gaussian (software) - Wikipedia [en.wikipedia.org]

- 15. ritme.com [ritme.com]

- 16. Gaussian [additive-net.de]

- 17. What is Gaussian? Competitors, Complementary Techs & Usage | Sumble [sumble.com]

- 18. gaussian.com [gaussian.com]

- 19. This compound | C9H12 | CID 11903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. Benzene, 1-ethyl-2-methyl- [webbook.nist.gov]

Thermal Decomposition Pathways of 1-Ethyl-2-methylbenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition pathways of 1-Ethyl-2-methylbenzene (also known as o-ethyltoluene). While direct experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes information from studies on analogous alkylbenzenes, such as ethylbenzene, o-xylene, and other C9H12 isomers, to propose the most probable decomposition mechanisms. The guide outlines the theoretical free-radical chain reactions, including initiation, propagation, and termination steps. Furthermore, it details generalized experimental protocols for studying such reactions and presents comparative quantitative data from related compounds to offer a predictive framework for the thermal behavior of this compound.

Introduction

This compound is an aromatic hydrocarbon that may be encountered in various industrial processes, including as a component of fuels and solvents. Understanding its thermal stability and decomposition pathways is crucial for process optimization, safety analysis, and predicting the formation of potential byproducts. In the context of drug development, analogous aromatic structures can be found in various pharmaceutical compounds, and an understanding of their thermal degradation is pertinent to stability studies and manufacturing processes. The thermal decomposition of alkylbenzenes typically proceeds through complex free-radical chain reactions, which are highly dependent on temperature, pressure, and the specific molecular structure.

Proposed Thermal Decomposition Pathways

Based on extensive research on similar alkylbenzenes, the thermal decomposition of this compound is anticipated to proceed via a free-radical chain mechanism. This mechanism can be broken down into three key stages: initiation, propagation, and termination.

Initiation

The initiation of the decomposition process involves the homolytic cleavage of the weakest chemical bond in the molecule to form free radicals. For this compound, there are several possible initiation steps, with the most likely being the cleavage of the C-C bond in the ethyl group, which is typically weaker than the C-H bonds.

-

Primary Initiation Step (Benzylic C-C Cleavage): The cleavage of the bond between the ethyl group and the aromatic ring is a probable initiation pathway, leading to the formation of a 2-methylbenzyl radical and a methyl radical.

C₆H₄(CH₃)(C₂H₅) → C₆H₄(CH₃)CH₂• + •CH₃

-

Secondary Initiation Step (C-H Bond Cleavage): Alternatively, the cleavage of a C-H bond, particularly at the benzylic position of the ethyl group, can also initiate the reaction.

C₆H₄(CH₃)(C₂H₅) → C₆H₄(CH₃)CH•CH₃ + H•

The following diagram illustrates the primary initiation pathways.

Propagation

The highly reactive radicals formed during initiation then participate in a series of chain-propagating reactions, leading to the formation of various stable products and new radicals.

-

Hydrogen Abstraction: The initial radicals can abstract hydrogen atoms from the parent molecule, leading to the formation of stable molecules and new, larger radicals.

-

•CH₃ + C₆H₄(CH₃)(C₂H₅) → CH₄ + C₆H₄(CH₃)CH•CH₃

-

H• + C₆H₄(CH₃)(C₂H₅) → H₂ + C₆H₄(CH₃)CH•CH₃

-

-

Radical Decomposition (β-scission): Larger radicals can decompose into smaller, more stable molecules and radicals. For instance, the 1-(2-methylphenyl)ethyl radical can undergo β-scission to produce styrene (B11656) and a hydrogen radical, or ethene and a 2-methylphenyl radical.

-

C₆H₄(CH₃)CH•CH₃ → C₆H₅CH=CH₂ (Styrene) + H•

-

C₆H₄(CH₃)CH₂• → C₆H₄=CH₂ (o-Quinodimethane) + H•

-

The following diagram illustrates some of the key propagation pathways.

Termination

The chain reaction is terminated when two radicals combine to form a stable molecule.

-

•CH₃ + •CH₃ → C₂H₆ (Ethane)

-

C₆H₄(CH₃)CH₂• + •CH₃ → C₆H₄(CH₃)(C₂H₅) (Recombination)

-

H• + •CH₃ → CH₄ (Methane)

Experimental Protocols for Studying Thermal Decomposition

Single-Pulse Shock Tube (SPST)

A single-pulse shock tube is a common apparatus for studying high-temperature gas-phase reactions under well-defined conditions.[1][2]

Methodology:

-

Mixture Preparation: A dilute mixture of this compound in an inert gas (e.g., Argon) is prepared. The low concentration of the reactant minimizes secondary reactions and temperature changes.

-

Shock Wave Generation: A shock wave is generated by the rupture of a diaphragm separating a high-pressure driver gas (e.g., Helium) from the low-pressure reactant mixture.

-

Heating and Reaction: The reactant mixture is rapidly heated and compressed by the incident and reflected shock waves, initiating the pyrolysis reaction for a very short and well-defined duration (typically in the order of milliseconds).

-

Quenching: The reaction is rapidly quenched by the arrival of a rarefaction wave.

-

Product Analysis: The post-shock gas mixture is expanded into a collection vessel and analyzed, typically using Gas Chromatography-Mass Spectrometry (GC-MS), to identify and quantify the decomposition products.[3]

Flow Reactor

Flow reactors are used to study pyrolysis over longer residence times and at various pressures.[4][5]

Methodology:

-

Reactant Delivery: A carrier gas (e.g., Nitrogen or Argon) is saturated with the vapor of this compound at a controlled temperature to achieve a specific concentration.

-

Pyrolysis Zone: The gas mixture is passed through a heated reactor tube (often made of quartz to minimize catalytic effects) maintained at a constant temperature.

-

Residence Time Control: The residence time of the gas in the heated zone is controlled by the flow rate and the reactor volume.

-

Product Sampling and Analysis: The effluent from the reactor is rapidly cooled to quench the reaction and then directed to an analytical instrument, such as a GC-MS, for product identification and quantification.

Quantitative Data (from Analogous Compounds)

Direct quantitative data for the thermal decomposition of this compound is scarce in the reviewed literature. However, data from closely related C9H12 isomers and other alkylbenzenes can provide valuable insights into expected product distributions and reaction kinetics. The tables below summarize relevant data from the literature.

Table 1: Major Pyrolysis Products of C9H12 Isomers [3]

| Compound | Temperature Range (K) | Major Products |

| n-Propylbenzene | 1100 - 1700 | Ethene, Toluene, Styrene, Benzene |

| 1,3,5-Trimethylbenzene | 1200 - 1700 | Methane, Acetylene, Benzene, Toluene |

| 1,2,4-Trimethylbenzene | 1200 - 1700 | Methane, Acetylene, Toluene, p-Xylene |

Table 2: Kinetic Parameters for the Decomposition of Related Alkylbenzenes

| Compound | Reaction | Activation Energy (kJ/mol) | Frequency Factor (A) (s⁻¹) | Reference |

| Ethylbenzene | C₆H₅C₂H₅ → C₆H₅CH₂• + •CH₃ | 293 ± 18 | 10¹⁴.⁴ ± ¹.¹ | [6] |

| n-Propylbenzene | C₆H₅C₃H₇ → C₆H₅CH₂• + •C₂H₅ | Not Specified | Not Specified | [3] |

Note: The data presented in these tables are for analogous compounds and should be used as an estimation for the behavior of this compound.

Conclusion

References

Atmospheric Photochemical Degradation of 1-Ethyl-2-methylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethyl-2-methylbenzene, a member of the C9 aromatic hydrocarbon family, is a volatile organic compound (VOC) emitted into the atmosphere from various anthropogenic sources, including solvent use and fossil fuel combustion. Once in the troposphere, it undergoes photochemical degradation, primarily initiated by hydroxyl (OH) radicals. This process contributes to the formation of secondary organic aerosol (SOA) and ozone, impacting air quality and climate. This technical guide provides an in-depth overview of the atmospheric degradation of this compound, focusing on its reaction kinetics, degradation pathways, and the experimental methodologies used to study these processes.

Introduction

C9 aromatic hydrocarbons, including this compound, are significant components of urban and industrial atmospheric environments. Their atmospheric oxidation is a complex process involving a series of photochemical reactions that lead to the formation of a variety of oxygenated products in both the gas and particle phases. Understanding the mechanisms and kinetics of this degradation is crucial for accurately modeling air quality and assessing the environmental impact of these compounds. The primary daytime oxidant responsible for the degradation of this compound is the hydroxyl (OH) radical.

Reaction Kinetics and Atmospheric Lifetime

The atmospheric lifetime (τ) of this compound with respect to reaction with OH radicals can be calculated using the following equation:

τ = 1 / (k_OH * [OH])

where k_OH is the rate constant for the reaction with OH radicals and [OH] is the average atmospheric concentration of OH radicals (typically assumed to be 1.5 x 10^6 molecules cm^-3 for a 12-hour daytime average)[1]. The calculated atmospheric half-lives for C9-C14 aromatic hydrocarbon solvents, which include compounds structurally similar to this compound, range from 0.42 to 1.10 days[1].

Table 1: Rate Constants and Atmospheric Lifetimes for Ethylbenzene (B125841) and Related Compounds

| Compound | k_OH at 298 K (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime |

| Ethylbenzene | 7.51 x 10⁻¹² | ~1.8 days |

| Toluene | 5.63 x 10⁻¹² | ~2.4 days |

| o-Xylene | 1.36 x 10⁻¹¹ | ~1.0 day |

| m-Xylene | 2.31 x 10⁻¹¹ | ~0.6 days |

| p-Xylene | 1.43 x 10⁻¹¹ | ~0.9 days |

| 1,3,5-Trimethylbenzene | 5.67 x 10⁻¹¹ | ~0.3 days |

| This compound (Estimate) | ~1.5 - 2.5 x 10⁻¹¹ | ~0.6 - 1.0 days |

Note: The rate constant and lifetime for this compound are estimated based on the values for structurally similar compounds.

Photochemical Degradation Mechanism

The atmospheric degradation of this compound is initiated by the addition of an OH radical to the aromatic ring, forming a hydroxycyclohexadienyl-type radical. This is the dominant pathway over H-atom abstraction from the ethyl or methyl groups. The subsequent reactions of this radical adduct with molecular oxygen (O₂) lead to the formation of peroxy radicals, which can then undergo a variety of reactions, including reaction with nitric oxide (NO) or other peroxy radicals, leading to the formation of a complex mixture of oxygenated products.

References

A Technical Guide to the Natural Occurrence of 1-Ethyl-2-methylbenzene in Crude Oil

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the natural occurrence of 1-ethyl-2-methylbenzene, a C9 aromatic hydrocarbon, within crude petroleum. It details its geochemical origins, quantitative distribution in various crude oils, and the analytical methodologies employed for its characterization. This document consolidates key data into structured tables, outlines detailed experimental protocols for gas chromatography-mass spectrometry (GC-MS), and utilizes visualizations to illustrate the compound's formation pathway and the analytical workflow. The information presented is intended to serve as a comprehensive resource for professionals in geochemistry, petroleum science, and related research fields.

Introduction

Crude oil is a highly complex mixture of hydrocarbons, encompassing saturates, aromatics, resins, and asphaltenes.[1] The light hydrocarbon fraction, in particular, contains a diverse array of alkylbenzenes which serve as critical geochemical indicators. Among these are the C9 aromatic isomers, such as this compound (also known as o-ethyltoluene).[2][3][4]

The distribution and concentration of these isomers are not uniform; they are intrinsically linked to the organic matter source, the depositional environment of the source rock, and its subsequent thermal history.[5] Understanding the prevalence of specific compounds like this compound provides valuable insights into the origin and maturity of petroleum, aiding in oil-source rock correlation studies.[6] This guide focuses specifically on the natural occurrence, geochemical significance, and analytical determination of this compound in crude oil.

Geochemical Formation of Alkylbenzenes

Alkylbenzenes in petroleum, including this compound, are primarily generated from the thermal degradation of kerogen—the complex, macromolecular organic matter present in sedimentary source rocks. This process occurs over geological timescales as the source rock is subjected to increasing temperature and pressure during burial.

The prevailing theory posits that these aromatic compounds are formed through the homolytic cleavage of carbon-carbon bonds in the alkyl side chains attached to the kerogen structure.[7] The specific isomers formed and their relative abundances are influenced by the original organic precursors (e.g., lipids, pigments, and biopolymers from marine or terrestrial life) and the thermal stress experienced during catagenesis.

Below is a diagram illustrating the generalized geochemical pathway for the formation of alkylbenzenes.

Caption: Generalized pathway of alkylbenzene formation from organic matter.

Quantitative Occurrence of this compound

The concentration of this compound, along with other C9 isomers, varies significantly across different crude oils. This variability is a function of the unique geological history of the source rock. Detailed analysis of the C9 aromatic fraction provides a chemical fingerprint for correlation and exploration purposes.

A comprehensive study analyzed the C9 fraction of seven representative crude petroleums, yielding quantitative data on the individual alkylbenzene isomers.[8] The results for this compound (reported as 1-methyl-2-ethylbenzene) are summarized in the table below.

| Crude Oil Source | This compound (% volume of C9 Aromatic Portion) |

| Ponca, Oklahoma | 3.9 |

| East Texas | 4.8 |

| Bradford, Pennsylvania | 3.5 |

| Greendale-Kawkawlin, Michigan | 3.9 |

| Winkler, Texas | 2.5 |

| Midway, California | 5.2 |

| Conroe, Texas | 4.5 |

| Data sourced from the Journal of Industrial and Engineering Chemistry.[8] |

Analytical Methodology for Aromatic Hydrocarbons

The standard and most powerful technique for the detailed analysis of volatile and semi-volatile hydrocarbons in complex mixtures like crude oil is Gas Chromatography (GC), often coupled with a Mass Spectrometer (MS) for definitive identification.[9] The process involves several key steps from sample preparation to data analysis.

Experimental Workflow Visualization

The following diagram outlines the typical experimental workflow for the analysis of the aromatic fraction of crude oil.

Caption: Standard workflow for the analysis of aromatic compounds in crude oil.

Detailed Experimental Protocol

This protocol is a synthesized representation for the fractionation and GC-MS analysis of the aromatic hydrocarbon content in a light crude oil sample.[6][10]

Objective: To isolate the aromatic fraction from a crude oil sample and identify and quantify this compound using GC-MS.

1. Materials and Reagents:

-

Crude oil sample

-

Silica (B1680970) gel (for column chromatography)

-

Solvents: n-hexane, dichloromethane (B109758) (DCM), methanol (B129727) (all chromatography grade)

-

Glass wool

-

Micro glass chromatographic column

-

Nitrogen gas for solvent evaporation

-

GC-MS system with a capillary column (e.g., DB-5MS or equivalent)

-

Helium (carrier gas)

-

Standard of this compound for retention time and mass spectrum verification

2. Sample Preparation: Fractionation

-

Column Packing: Prepare a micro glass column by placing a small plug of glass wool at the bottom. Fill the column with 3 grams of silica gel suspended in n-hexane.

-

Sample Loading: Accurately weigh approximately 50 mg of the crude oil sample and dissolve it in a minimal amount of n-hexane. Carefully apply the solution to the top of the silica gel column.

-

Elution of Saturates: Elute the saturated hydrocarbon fraction from the column using an appropriate volume of n-hexane (e.g., 10-15 mL). This fraction is collected but set aside.

-

Elution of Aromatics: Elute the target aromatic hydrocarbon fraction using dichloromethane (DCM). Collect this fraction in a separate vial.[6]

-

Concentration: Gently evaporate the solvent (DCM) from the aromatic fraction under a stream of nitrogen gas until a final volume of approximately 1 mL is reached. This step concentrates the analytes for improved detection.

3. GC-MS Analysis:

-

Instrument Setup:

-

Gas Chromatograph: Hewlett Packard 5890 Series II or equivalent.[6]

-

Column: Fused silica capillary column (e.g., 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness).[6]

-

Injector: Split/splitless injector, operated in splitless mode. Injector temperature: 260°C.[6]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp to 160°C at a rate of 4°C/min.

-

Ramp to 300°C at a rate of 10°C/min, hold for 10 minutes.[6]

-

-

-

Mass Spectrometer Setup:

-

Detector Temperature: 300°C.[6]

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Mode: Full scan mode (e.g., m/z 40-550) for identification. Selected Ion Monitoring (SIM) can be used for enhanced sensitivity in quantitation.

-

-

Injection: Inject 1 µL of the concentrated aromatic fraction into the GC-MS system.

4. Data Analysis:

-

Identification: Identify this compound in the total ion chromatogram (TIC) by comparing its retention time and mass spectrum with that of a pure standard or a reference library (e.g., NIST). The mass spectrum of this compound is characterized by a molecular ion at m/z 120 and a prominent fragment ion at m/z 105.

-

Quantitation: Calculate the concentration of this compound using the internal standard method or by constructing a calibration curve from standards of known concentrations. The peak area of the target compound is integrated and compared against the standard(s).[11]

Conclusion

This compound is a naturally occurring C9 aromatic hydrocarbon found in crude oil, originating from the thermal maturation of kerogen. Its concentration is variable and serves as a useful parameter in geochemical studies for oil fingerprinting and source rock characterization. The analysis and quantification of this compound are reliably achieved through a combination of chromatographic fractionation and gas chromatography-mass spectrometry. The methodologies and data presented in this guide offer a foundational resource for researchers and scientists engaged in the detailed molecular analysis of petroleum.

References

- 1. orbit.dtu.dk [orbit.dtu.dk]

- 2. Benzene, 1-ethyl-2-methyl- [webbook.nist.gov]

- 3. This compound [stenutz.eu]

- 4. This compound | C9H12 | CID 11903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. funaab.edu.ng [funaab.edu.ng]

- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 9. gsm.org.my [gsm.org.my]

- 10. academic.oup.com [academic.oup.com]

- 11. chemicke-listy.cz [chemicke-listy.cz]

An In-depth Technical Guide on the Solubility of 1-Ethyl-2-methylbenzene in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-ethyl-2-methylbenzene, an aromatic hydrocarbon, in a variety of common organic solvents. The document is intended to serve as a valuable resource for laboratory researchers, chemists, and professionals in the pharmaceutical and chemical industries who require precise solubility data for formulation development, reaction optimization, and purification processes.

Introduction

This compound, also known as o-ethyltoluene, is a colorless liquid with a characteristic aromatic odor.[1] As a non-polar aromatic hydrocarbon, its solubility is governed by the principle of "like dissolves like," indicating a higher affinity for non-polar solvents.[1] Understanding the quantitative solubility of this compound is critical for its application as a solvent, a high-boiling aromatic component in specialty coatings and inks, and as an intermediate in chemical synthesis. This guide presents a compilation of quantitative solubility data and outlines a detailed experimental protocol for its determination.

Quantitative Solubility Data

The solubility of this compound has been determined in a wide array of organic solvents. The following table summarizes this data, presenting the solubility in grams per liter (g/L) at 25°C. This standardized format allows for easy comparison of solubility across different solvent classes.

Table 1: Quantitative Solubility of this compound in Various Organic Solvents at 25°C

| Solvent Category | Solvent | Solubility (g/L) |

| Alcohols | Methanol | 760.78 |

| Ethanol | 785.79 | |

| n-Propanol | 747.02 | |

| Isopropanol | 560.84 | |

| n-Butanol | 755.15 | |

| sec-Butanol | 524.22 | |

| Isobutanol | 525.68 | |

| tert-Butanol | 746.14 | |

| n-Pentanol | 602.11 | |

| Isopentanol | 645.32 | |

| n-Hexanol | 1176.44 | |

| n-Heptanol | 461.08 | |

| n-Octanol | 440.43 | |

| Ketones | Acetone | 1210.24 |

| 2-Butanone (MEK) | 1205.93 | |

| Cyclohexanone | 1989.5 | |

| Methyl isobutyl ketone (MIBK) | 759.68 | |

| Esters | Ethyl acetate | 1516.66 |

| Methyl acetate | 1211.03 | |

| n-Propyl acetate | 1203.33 | |

| Isopropyl acetate | 875.26 | |

| n-Butyl acetate | 2711.38 | |

| Isobutyl acetate | 759.51 | |

| n-Pentyl acetate | 816.49 | |

| Ethers | Diethyl ether | Miscible |

| Tetrahydrofuran (THF) | 2915.22 | |

| 1,4-Dioxane | 3346.3 | |

| Methyl tert-butyl ether (MTBE) | 1454.11 | |

| Hydrocarbons | n-Hexane | 936.13 |

| n-Heptane | 682.27 | |

| Cyclohexane | 901.47 | |

| Toluene | 1046.48 | |

| o-Xylene | 506.51 | |

| Ethylbenzene | 582.29 | |

| Chlorinated Solvents | Dichloromethane | 3333.19 |

| Chloroform | 2969.51 | |

| Carbon tetrachloride | 960.95 | |

| 1,2-Dichloroethane | 2433.91 | |

| Amides | Dimethylformamide (DMF) | 891.26 |

| N,N-Dimethylacetamide (DMAc) | 557.92 | |

| N-Methyl-2-pyrrolidone (NMP) | 1152.14 | |

| Nitriles | Acetonitrile | 1469.45 |

| Sulfoxides | Dimethyl sulfoxide (B87167) (DMSO) | 997.65 |

| Glycols & Glycol Ethers | Ethylene glycol | 60.44 |

| Propylene glycol | 77.82 | |

| 2-Methoxyethanol | 715.25 | |

| 2-Ethoxyethanol | 618.59 | |

| 2-Propoxyethanol | 1260.83 | |

| 2-Butoxyethanol | 554.16 | |

| Transcutol | 1865.67 | |

| Acids | Acetic acid | 374.22 |

| Formic acid | Miscible | |

| Propionic acid | 463.91 |

Experimental Protocols for Solubility Determination

The determination of the solubility of a liquid solute, such as this compound, in an organic solvent can be achieved through various established methods. Below are detailed protocols for the gravimetric method and a gas chromatography-based method, which are well-suited for such liquid-liquid systems.

This classical method involves the preparation of a saturated solution at a constant temperature, followed by the evaporation of the solvent to determine the mass of the dissolved solute.

Materials and Equipment:

-

This compound (solute)

-

Organic solvent of interest

-

Analytical balance (± 0.0001 g)

-

Thermostatically controlled water bath or incubator

-

Glass vials with airtight seals (e.g., screw caps (B75204) with PTFE liners)

-

Volumetric flasks and pipettes

-

Drying oven

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed glass vial. The presence of a distinct second phase of the solute is necessary to ensure saturation.

-

Place the vial in a thermostatic water bath set to the desired temperature (e.g., 25°C ± 0.1°C).

-

Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. Constant stirring or shaking is recommended.

-

-

Phase Separation:

-

Allow the mixture to stand undisturbed at the constant temperature for at least 12 hours to allow for complete phase separation.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-weighed syringe fitted with a filter to prevent the transfer of any undissolved solute.

-

-

Gravimetric Analysis:

-

Transfer the collected supernatant to a pre-weighed, clean, and dry evaporating dish.

-

Weigh the evaporating dish with the solution to determine the total mass of the saturated solution.

-

Carefully evaporate the solvent in a well-ventilated fume hood. Gentle heating in a drying oven at a temperature below the boiling point of this compound can accelerate this process.

-

Once the solvent is fully evaporated, cool the dish in a desiccator and weigh it to determine the mass of the dissolved this compound.

-

-

Calculation of Solubility:

-

Calculate the mass of the solvent by subtracting the mass of the solute from the total mass of the saturated solution.

-

Express the solubility in the desired units, such as grams of solute per 100 grams of solvent or grams of solute per liter of solvent.

-

Gravimetric Method Workflow

This method is particularly useful for volatile solutes and solvents. It involves preparing a series of standards with known concentrations and comparing them to a saturated solution.

Materials and Equipment:

-

Gas chromatograph (GC) with a Flame Ionization Detector (FID)

-

Appropriate GC column (e.g., a non-polar or medium-polarity capillary column)

-

This compound (solute)

-

Organic solvent of interest

-

Volumetric flasks and micropipettes

-

Autosampler vials with septa

-

Thermostatically controlled shaker

Procedure:

-

Preparation of Calibration Standards:

-

Prepare a series of standard solutions of this compound in the chosen organic solvent with known concentrations spanning the expected solubility range.

-

Use volumetric flasks to ensure accurate dilutions.

-

-

GC Method Development:

-

Develop a GC method that provides good separation and a sharp, symmetrical peak for this compound.

-

Optimize parameters such as injector temperature, oven temperature program, carrier gas flow rate, and detector temperature.

-

-

Calibration Curve:

-

Inject the prepared standard solutions into the GC and record the peak area for this compound for each concentration.

-

Plot a calibration curve of peak area versus concentration. The curve should be linear in the concentration range of interest.

-

-

Preparation of Saturated Solution:

-

Follow the same procedure as in the gravimetric method (Section 3.1, step 1) to prepare a saturated solution of this compound in the solvent at a constant temperature.

-

-

Sample Analysis:

-

After equilibration and phase separation, carefully withdraw an aliquot of the supernatant (saturated solution).

-

Dilute the saturated solution with a known volume of the pure solvent to bring the concentration within the linear range of the calibration curve.

-

Inject the diluted sample into the GC and record the peak area.

-

-

Calculation of Solubility:

-

Using the peak area of the diluted sample and the equation of the calibration curve, determine the concentration of this compound in the diluted sample.

-

Multiply this concentration by the dilution factor to obtain the concentration in the original saturated solution, which represents the solubility.

-

Gas Chromatography Method Workflow

Logical Relationships in Solubility

The solubility of this compound in organic solvents is primarily dictated by intermolecular forces. The following diagram illustrates the logical relationship between the properties of the solute and solvent and the resulting solubility.

Factors Influencing Solubility

Conclusion

This technical guide provides essential quantitative data on the solubility of this compound in a broad range of organic solvents, which is invaluable for researchers and professionals in chemistry and drug development. The detailed experimental protocols for both gravimetric and gas chromatography methods offer a practical framework for the in-house determination of solubility, ensuring accuracy and reproducibility. The provided visualizations further clarify the experimental workflows and the fundamental principles governing the solubility of this compound.

References

The Oxidation of 1-Ethyl-2-methylbenzene: A Comprehensive Technical Guide for Researchers

Abstract

This technical guide provides an in-depth analysis of the reaction of 1-ethyl-2-methylbenzene with strong oxidizing agents. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document outlines the reaction mechanisms, primary products, potential side reactions, and detailed experimental protocols. Quantitative data from analogous reactions are presented in structured tables for comparative analysis. A visual representation of the reaction pathway is provided using a Graphviz diagram to facilitate a clear understanding of the chemical transformation.

Introduction

This compound, also known as o-ethyltoluene, is an aromatic hydrocarbon with two alkyl substituents on the benzene (B151609) ring. The reactivity of these alkyl groups, particularly at the benzylic positions, makes this compound a versatile starting material for the synthesis of various functionalized aromatic compounds. The oxidation of the ethyl and methyl side chains offers a direct route to the formation of carboxylic acids, which are valuable intermediates in the synthesis of pharmaceuticals, polymers, and other fine chemicals.